Methyl 2-(2-aminoethyl)-5-methyl-1,3-thiazole-4-carboxylate dihydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves reacting 1-(2-aminoethyl)-2-methyl-5-nitroimidazole dihydrochloride monohydrate with different aldehydes . The structures of these compounds were confirmed through different spectroscopic methods such as 1H-NMR, 13C-NMR, and mass spectrometry .Molecular Structure Analysis
The molecular structure of a similar compound, “2-[(2-Aminoethyl)(methyl)amino]ethanol”, has a Molecular Formula of C5H14N2O and an average mass of 118.177 Da .Physical and Chemical Properties Analysis
The physical and chemical properties of a similar compound, “2-Aminoethyl methacrylate hydrochloride”, include a molecular weight of 165.62, a storage temperature of 2-8°C, and a melting point of 102-110 °C (lit.) .Scientific Research Applications
Synthesis of Derivatives and Complex Compounds
Methyl 2-amino-4-(2-methoxy-2-oxo-ethyl)thiazole-5-carboxylate, a derivative of the compound , has been synthesized from dimethyl acetone-1,3-dicarboxylate, showing its potential as a building block in complex organic synthesis. This compound was further transformed into thiazole-5-carboxylates (Žugelj et al., 2009).
Antibacterial Applications
2-Amino-5-aryl-1,3-thiazole-4-carboxylic acid derivatives, which are related to the specified compound, have been synthesized and explored for their antibacterial properties. These derivatives show potential in the development of new antibacterial agents (Al Dulaimy et al., 2017).
Research in Medicinal Chemistry
Research in medicinal chemistry has utilized derivatives of this compound for potential antitumor and antifilarial applications. Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, a derivative, exhibited significant inhibition of leukemia cell proliferation and showed in vivo antifilarial activity (Kumar et al., 1993).
Exploration in Material Sciences
Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate, closely related to the compound , has been studied for its corrosion inhibition properties on AA6061 alloy in hydrochloric acid media. This highlights the compound's utility in material science, particularly in corrosion prevention (Raviprabha & Bhat, 2019).
Safety and Hazards
The safety data sheet for a related compound, “1-(2-Aminoethyl)-2-methyl-5-nitroimidazole dihydrochloride monohydrate”, indicates that it is harmful if swallowed and is suspected of causing cancer . It is recommended to obtain special instructions before use, do not handle until all safety precautions have been read and understood, use personal protective equipment as required, and wash face, hands, and any exposed skin thoroughly after handling .
Properties
IUPAC Name |
methyl 2-(2-aminoethyl)-5-methyl-1,3-thiazole-4-carboxylate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S.2ClH/c1-5-7(8(11)12-2)10-6(13-5)3-4-9;;/h3-4,9H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWRRRVEEUKXJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)CCN)C(=O)OC.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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